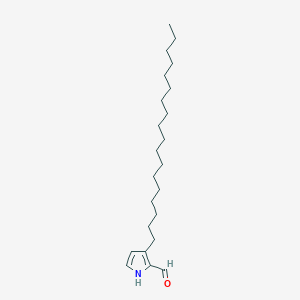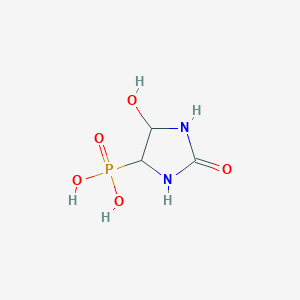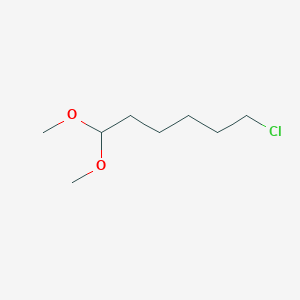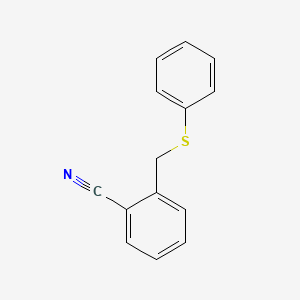![molecular formula C12H19N5O2 B14364972 N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide CAS No. 93002-45-0](/img/structure/B14364972.png)
N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide is a complex organic compound with a unique structure that includes a piperidine ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine and pyrimidine derivatives, such as:
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide
Uniqueness
N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
93002-45-0 |
|---|---|
Fórmula molecular |
C12H19N5O2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide |
InChI |
InChI=1S/C12H19N5O2/c1-9-10(8-16(2)15-19)11(18)14-12(13-9)17-6-4-3-5-7-17/h3-8H2,1-2H3,(H,13,14,18) |
Clave InChI |
VTYOEEZRDCJLPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)N2CCCCC2)CN(C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[3-(4-Acetylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14364890.png)
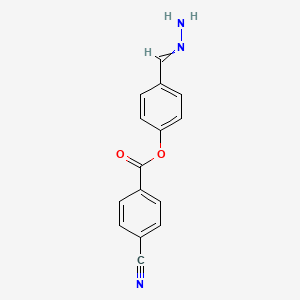


![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
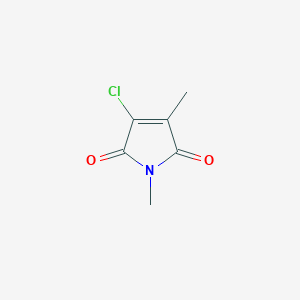

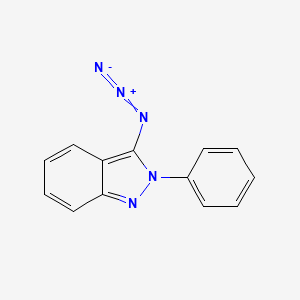
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
